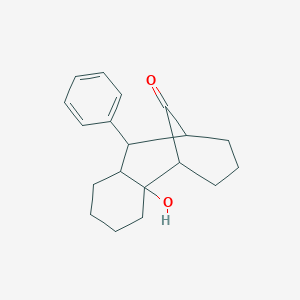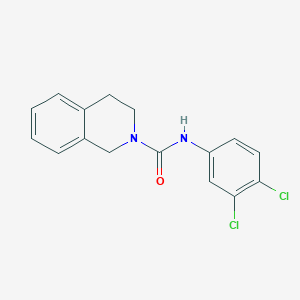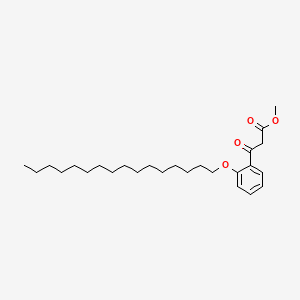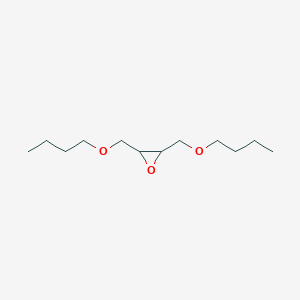
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one is a complex organic compound with the molecular formula C19H24O2 and a molecular weight of 284.402 g/mol . This compound is characterized by its unique tricyclic structure, which includes a hydroxyl group and a phenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one typically involves the dehydration of 2-hydroxy-8-R-tricyclo(7.3.1.0(2,7))tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The dehydration process results in the formation of tricyclo(7.3.1.0(2,7))tridecen-13-ones with different positions of the double bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-tricyclo(7.3.1.0(2,7))tridecan-13-one: Similar structure but lacks the phenyl group.
8-Phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one: Similar structure but lacks the hydroxyl group.
Propriétés
Numéro CAS |
22575-81-1 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-hydroxy-8-phenyltricyclo[7.3.1.02,7]tridecan-13-one |
InChI |
InChI=1S/C19H24O2/c20-18-14-9-6-11-16(18)19(21)12-5-4-10-15(19)17(14)13-7-2-1-3-8-13/h1-3,7-8,14-17,21H,4-6,9-12H2 |
Clé InChI |
HRLRAZZTFFAGBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)C(C3CCCC2C3=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)
![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963232.png)



![(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11963261.png)
![(5Z)-3-(2-ethylhexyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963267.png)
![3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid](/img/structure/B11963278.png)

![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963295.png)
